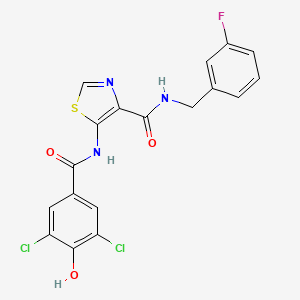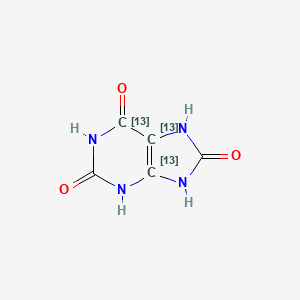
7,9-dihydro-3H-purine-2,6,8-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 7,9-dihydro-3H-purine-2,6,8-trione can be achieved through various synthetic routes. One common method involves the oxidation of xanthine by the enzyme xanthine oxidase . Another method includes the suspension of dried chicken manure in water, followed by the addition of calcium hydroxide, and subsequent pH adjustments with nitric acid to precipitate the compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chemical synthesis techniques that ensure high purity and yield. The compound is typically produced in large quantities for use in various applications, including pharmaceuticals and biochemical research .
Análisis De Reacciones Químicas
Types of Reactions
7,9-dihydro-3H-purine-2,6,8-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form allantoin in the presence of uricase.
Reduction: Reduction reactions can convert the compound into various derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like uricase and reducing agents for specific transformations . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound include allantoin, various purine derivatives, and substituted oxopurines .
Aplicaciones Científicas De Investigación
7,9-dihydro-3H-purine-2,6,8-trione has a wide range of scientific research applications:
Chemistry: It is used as a standard for calibrating analytical instruments and studying purine metabolism.
Biology: The compound is studied for its role in purine metabolism and its effects on biological systems.
Medicine: Uric acid levels are measured to diagnose and monitor conditions like gout and kidney stones.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trione involves its role as a product of purine metabolism. The enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid . Uric acid acts as a scavenger of free radicals and has been shown to prevent inflammatory cell invasion in certain conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyluric acid:
Allantoin: A product of uric acid oxidation, allantoin has different chemical properties and biological roles.
Uniqueness
7,9-dihydro-3H-purine-2,6,8-trione is unique due to its role as the end product of purine metabolism in humans and its involvement in various physiological and pathological processes . Its ability to act as a free radical scavenger and its diagnostic significance in medical conditions like gout and kidney stones further highlight its importance .
Propiedades
Fórmula molecular |
C5H4N4O3 |
|---|---|
Peso molecular |
171.09 g/mol |
Nombre IUPAC |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i1+1,2+1,3+1 |
Clave InChI |
LEHOTFFKMJEONL-VMIGTVKRSA-N |
SMILES isomérico |
C1(=O)N[13C]2=[13C](N1)NC(=O)N[13C]2=O |
SMILES canónico |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


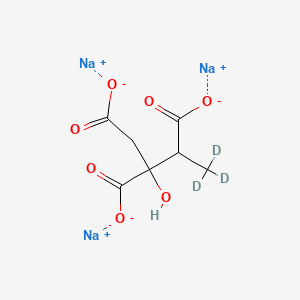
![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)
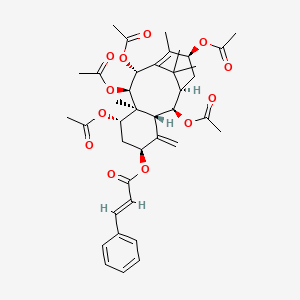
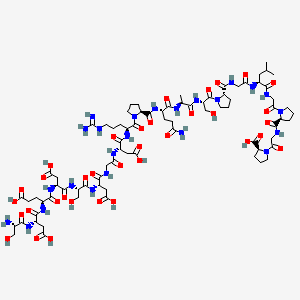
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)
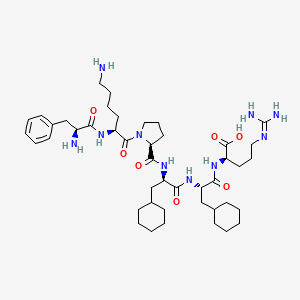
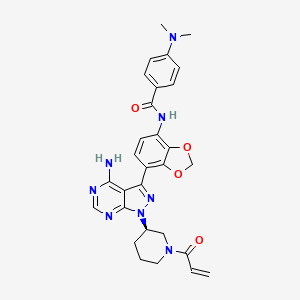
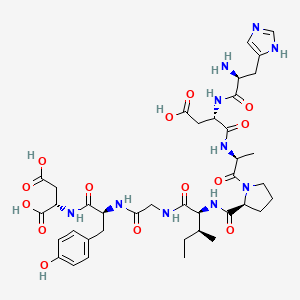
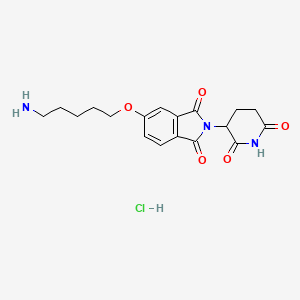
![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)
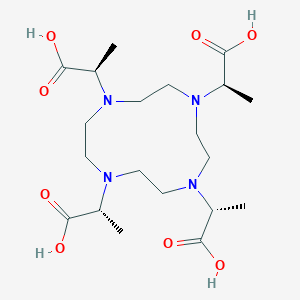
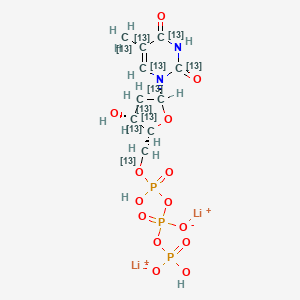
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
